molecular formula C8H18N2O2 B3035293 2-Methyl-2-nitrosopropane dimer CAS No. 31107-20-7

2-Methyl-2-nitrosopropane dimer

Cat. No.: B3035293
CAS No.: 31107-20-7
M. Wt: 174.24
InChI Key: PKKJRWITDTTZCL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the 2-Methyl-2-nitrosopropane dimer, also known as di-tert-butyl nitroxide (DTBN), is unstable free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DTBN is particularly useful for trapping carbon-centered tyrosyl radicals .

Mode of Action

DTBN acts as a spin trap , a molecule that forms adducts with unstable free radicals to form more stable paramagnetic nitroxide radicals . This trapping of free radicals allows them to be detected and analyzed by electron spin resonance spectroscopy .

Pharmacokinetics

Like other nitroso compounds, it features a bent c-n=o linkage . It is a blue liquid that converts to a colorless solid (the dimer) upon standing at room temperature . In solution, this dimer quickly reverts to the blue monomer . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of DTBN’s action is the formation of stable paramagnetic nitroxide radicals from unstable free radicals . This allows for the detection and analysis of free radicals, which are often involved in harmful processes such as oxidative stress and cellular damage. By trapping these radicals, DTBN may help mitigate their harmful effects.

Action Environment

The action of DTBN can be influenced by environmental factors. For instance, the conversion of DTBN from a blue liquid to a colorless solid (the dimer) and back to a blue monomer occurs at room temperature Additionally, the reaction of DTBN with free radicals to form stable nitroxide radicals can be influenced by the presence of other molecules and the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitrosopropane dimer is typically synthesized through the oxidation of 2-methyl-2-nitrosopropane. The preparation involves several steps:

    Oxidation of tert-butylamine: Potassium permanganate is used to oxidize tert-butylamine to 2-methyl-2-nitropropane.

    Reduction to N-tert-butylhydroxylamine: The nitro compound is reduced using aluminum amalgam to form N-tert-butylhydroxylamine.

    Formation of 2-Methyl-2-nitrosopropane: The hydroxylamine is then oxidized to form 2-methyl-2-nitrosopropane.

    Dimerization: Upon standing at room temperature, 2-methyl-2-nitrosopropane dimerizes to form the dimer.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitrosopropane dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Aluminum amalgam.

    Solvents: Diethyl ether, chloroform.

Major Products

The major products formed from these reactions include nitroxide radicals, aldehydes, and hydroxylamines .

Comparison with Similar Compounds

2-Methyl-2-nitrosopropane dimer is unique compared to other similar compounds due to its specific structure and reactivity:

Properties

IUPAC Name

2-methyl-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJRWITDTTZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=O.CC(C)(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6841-96-9
Record name 2-Methyl-2-nitrosopropane Dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-nitrosopropane dimer
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2-Methyl-2-nitrosopropane dimer function as a spin trap in studying radical damage to DNA?

A1: this compound (MNP) captures short-lived free radicals generated during reactions, forming more stable radical adducts detectable by EPR spectroscopy []. In DNA damage studies, MNP helps identify the radical species formed when hydroxyl radicals (˙OH) react with DNA []. For instance, MNP revealed that the primary site of ˙OH attack in pyrimidine nucleosides and nucleotides is the C5–C6 double bond of the base []. Moreover, MNP helped demonstrate radical transfer from the initial base radical to the sugar-phosphate backbone in both ribose and deoxyribose purines [].

Q2: Are there any challenges in using this compound for electrochemical detection of hydroxyl radicals?

A3: While this compound is a widely used spin trap for hydroxyl radical detection, electrochemical applications present unique challenges []. One major issue is that the electrochemical oxidation of MNP can occur at potentials lower than that required for water oxidation []. This leads to the formation of the same spin trap-OH• adduct, making it difficult to distinguish between radicals generated from water oxidation and those formed by direct MNP oxidation []. This overlap complicates accurate quantification of electrochemically generated hydroxyl radicals using MNP and EPR.

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